molecular formula C12H17NO2 B13673766 1-(3,4-Dimethoxybenzyl)azetidine

1-(3,4-Dimethoxybenzyl)azetidine

Cat. No.: B13673766
M. Wt: 207.27 g/mol
InChI Key: WFLJFESBBYCNRT-UHFFFAOYSA-N
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Description

Historical Overview of Azetidine (B1206935) Synthesis and Reactivity

The synthesis of the azetidine ring has historically been a challenge for organic chemists. Early methods were often low-yielding and lacked general applicability. However, the 20th and early 21st centuries have witnessed the development of a diverse array of synthetic strategies. These include intramolecular cyclizations of 1,3-aminoalcohols and their derivatives, [2+2] cycloadditions, and ring expansions of aziridines. rsc.orgrsc.org

Key synthetic approaches to the azetidine core include:

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a linear precursor with a leaving group at the γ-position relative to a nitrogen nucleophile.

[2+2] Cycloaddition: The reaction of imines with alkenes or ketenes can provide a direct route to substituted azetidines.

Reduction of β-Lactams: The readily available β-lactam (azetidin-2-one) ring can be reduced to the corresponding azetidine.

The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. This strain facilitates ring-opening reactions with various nucleophiles and electrophiles, providing access to a wide range of functionalized acyclic amines. mdpi.com However, compared to the more labile aziridines, azetidines exhibit greater stability, allowing for a broader range of chemical manipulations on the ring and its substituents.

Rationale for Research into Strained Nitrogen Heterocycles

The interest in strained nitrogen heterocycles like azetidines stems from several key factors:

Unique Conformational Constraints: The rigid four-membered ring imparts specific three-dimensional arrangements to appended functional groups, which can be crucial for biological activity.

Synthetic Versatility: The ring strain can be harnessed as a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions, leading to the synthesis of more complex nitrogen-containing molecules.

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties in drug molecules, potentially improving physicochemical properties such as solubility, metabolic stability, and cell permeability.

These characteristics make strained nitrogen heterocycles valuable tools in drug discovery and development, offering novel scaffolds for the design of bioactive compounds.

Importance of the Azetidine Ring System in Organic Synthesis

The azetidine ring is more than just a structural component of target molecules; it is a versatile intermediate in organic synthesis. The ability to functionalize the nitrogen atom and the carbon atoms of the ring, followed by selective ring-opening, provides a powerful strategy for the stereocontrolled synthesis of complex acyclic and heterocyclic structures. For instance, chiral azetidines can be used as templates to introduce stereocenters that are then retained in the final product after ring cleavage. The N-substituent on the azetidine ring plays a crucial role in modulating its reactivity and can be chosen to be a protecting group or a functional handle for further elaboration.

Contextualizing 1-(3,4-Dimethoxybenzyl)azetidine within N-Substituted Azetidine Research

This compound belongs to the class of N-substituted azetidines, where the nitrogen atom is functionalized with a 3,4-dimethoxybenzyl group. This particular substitution pattern is of interest for several reasons. The benzyl (B1604629) group is a common N-protecting group in organic synthesis, which can often be removed under mild hydrogenolysis conditions. The dimethoxy substitution on the aromatic ring can influence the electronic properties of the molecule and may impact its biological activity.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests potential applications based on the known pharmacology of related compounds. The 3,4-dimethoxybenzyl moiety is found in numerous biologically active molecules, and its presence on the azetidine ring could confer interesting pharmacological properties. For instance, N-benzylazetidine derivatives have been explored for their activity as central nervous system (CNS) agents, including as ligands for dopamine (B1211576) and serotonin (B10506) receptors. The dimethoxy substitution pattern, in particular, is a feature of several compounds that interact with these receptors.

The synthesis of this compound would likely follow established methods for N-alkylation of azetidine or the cyclization of an appropriately substituted N-(3,4-dimethoxybenzyl) precursor.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Number 2329111-48-8

Data sourced from commercial supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-4-10(8-12(11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

WFLJFESBBYCNRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC2)OC

Origin of Product

United States

Reactivity and Chemical Transformations of 1 3,4 Dimethoxybenzyl Azetidine and Its Derivatives

Ring-Opening Reactions

The significant ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a primary driver of their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable than three-membered aziridines. rsc.org This strain facilitates various ring-opening reactions, which can be initiated by nucleophiles or catalyzed by acids or metals. rsc.orgrsc.org

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine (B1206935) ring, often through the formation of a quaternary ammonium (B1175870) salt or by using a Lewis acid catalyst. magtech.com.cn The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

For azetidines with an N-benzyl group, such as 1-(3,4-dimethoxybenzyl)azetidine, nucleophilic attack generally occurs at the benzylic carbon of the substituent, leading to cleavage of the C-N bond. magtech.com.cn This is due to the electronic stabilization of the transition state by the aryl group. magtech.com.cn A variety of nucleophiles can participate in these reactions, including those based on carbon, nitrogen, oxygen, and halogens. magtech.com.cn

For instance, the reaction of N-substituted azetidines with acyl halides can lead to ring-opened products. acs.org The reaction is believed to proceed through an N-acyl-azetidinium chloride ion pair intermediate. acs.org The choice of solvent can significantly impact the selectivity of these reactions, with ethereal solvents often providing better results than highly polar ones. acs.org

Intramolecular nucleophilic ring-opening is also a known decomposition pathway for certain N-substituted azetidines, particularly in acidic conditions. nih.gov The rate of this decomposition is influenced by the pKa of the azetidine nitrogen, with protonation being a likely prerequisite for the ring-opening to occur. nih.gov

Catalytic Ring-Opening Reactions

Lewis acids are frequently employed to catalyze the ring-opening of azetidines. magtech.com.cn They activate the azetidine ring, making it more susceptible to nucleophilic attack. For example, lanthanide(III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of epoxy amines to form azetidines, which can subsequently undergo ring-opening reactions. frontiersin.orgelsevierpure.com

Transition metal catalysts can also promote ring-opening reactions. magtech.com.cn These reactions often proceed through different mechanisms than nucleophilic ring-opening and can lead to a diverse array of products. magtech.com.cn Furthermore, photochemical methods can be used to generate strained azetidine intermediates, which then readily undergo ring-opening upon the addition of other reagents. beilstein-journals.org

Ring-Expansion Reactions

Azetidines can undergo ring-expansion reactions to form larger heterocyclic systems. magtech.com.cn These reactions often involve rearrangement processes. For example, the Stevens rearrangement, which can be catalyzed by a base, is a known pathway for the ring expansion of azetidines. magtech.com.cn

Functionalization and Derivatization Strategies of the Azetidine Ring

Beyond ring-opening and expansion, the azetidine ring itself can be functionalized and derivatized, providing access to a wide range of substituted azetidines. nih.gov

C–H Activation and Functionalization

Recent advances have enabled the direct functionalization of C–H bonds in azetidines. These methods offer a powerful way to introduce new substituents onto the azetidine scaffold without pre-functionalization. Radical addition processes and metal-catalyzed C–H activation are two major strategies in this area. nih.gov

Direct Alkylation and Acylation

The nitrogen atom of the azetidine ring can be directly alkylated or acylated. nih.gov For instance, 1,3-disubstituted azetidines can be synthesized through the alkylation of a primary amine with a bis-triflate of a 2-substituted-1,3-propanediol. nih.gov

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions involving the azetidine ring typically require activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons. For a tertiary amine like this compound, this is usually achieved by quaternization of the nitrogen atom to form an azetidinium salt.

The 3,4-dimethoxybenzyl group on the nitrogen atom is an electron-donating group, which increases the electron density on the nitrogen, making it more nucleophilic and prone to reaction with electrophiles. However, this substitution pattern can also influence the stability of the corresponding azetidinium ion and the regioselectivity of subsequent ring-opening reactions.

General Nucleophilic Ring-Opening of N-Benzylated Azetidinium Ions:

The ring-opening of N-benzylazetidinium ions by nucleophiles is a well-established process. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by steric and electronic factors. In many cases, nucleophilic attack occurs at the less substituted carbon of the azetidine ring.

Another potential nucleophilic displacement reaction is the cleavage of the N-benzyl bond itself. The 3,4-dimethoxybenzyl group, in particular, can be cleaved under various conditions, including hydrogenolysis or using strong acids. This debenzylation reaction is a common strategy in organic synthesis to deprotect the azetidine nitrogen, allowing for further functionalization.

Stability and Strain-Release Reactivity of the Azetidine Core

The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approximately 25-26 kcal/mol), which is a driving force for its reactivity. libretexts.orglibretexts.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under various conditions, particularly acidic conditions. rsc.org

The stability of the azetidine ring in this compound is influenced by the nature of the N-substituent. The electron-donating 3,4-dimethoxybenzyl group increases the basicity of the azetidine nitrogen compared to N-aryl or N-acyl azetidines. This heightened basicity means that under acidic conditions, the nitrogen is readily protonated to form an azetidinium ion.

The protonated azetidinium ion is highly activated towards nucleophilic attack, which can lead to ring-opening. The stability of the azetidine core is therefore significantly reduced in acidic environments. Studies on related N-substituted azetidines have shown that the pKa of the azetidine nitrogen is a key determinant of its stability, with lower pKa values generally leading to greater stability in acidic media. rsc.org

Strain-Release Driven Reactions:

The inherent strain of the azetidine ring is a key driver for various chemical transformations. Ring-opening reactions of azetidines are a classic example of strain-release reactivity. These reactions can be initiated by a variety of reagents and conditions, including:

Acid-mediated decomposition: As mentioned, protonation of the nitrogen atom can lead to ring-opening by a nucleophile present in the reaction medium. rsc.org

Reaction with electrophiles: Quaternization of the nitrogen with an electrophile forms a reactive azetidinium salt, which readily undergoes ring-opening with a variety of nucleophiles.

Photochemical reactions: Photochemical methods, such as the aza Paternò-Büchi reaction, can be used to synthesize azetidines, and the resulting strained ring can then be opened in subsequent steps to release the strain.

While no specific data exists for this compound, it is anticipated that its azetidine core would exhibit this characteristic strain-release reactivity, making it a potentially useful building block in organic synthesis.

Computational and Theoretical Studies on Azetidine Systems

Quantum Chemical Methods (DFT) Applied to Azetidines

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and energetics of molecules. nih.gov For azetidine (B1206935) systems, DFT calculations provide profound insights into their behavior in both ground and excited states, helping to understand molecular geometry, charge distribution, and vibrational frequencies. researchgate.netacs.org Different DFT functionals, such as B3LYP and M06-2X, are often employed, with the choice depending on the specific properties being investigated, such as noncovalent interactions or thermodynamic parameters. acs.org

For a molecule like 1-(3,4-Dimethoxybenzyl)azetidine , DFT could be used to determine its most stable conformation, bond lengths, bond angles, and the electronic influence of the 3,4-dimethoxybenzyl substituent on the azetidine ring.

DFT calculations are instrumental in mapping out potential reaction pathways and predicting the selectivity of chemical transformations involving azetidines. By calculating the energies of reactants, products, intermediates, and transition states, chemists can forecast the most likely outcome of a reaction.

For instance, DFT studies have been successfully used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov Another study detailed how DFT calculations could predict the reactivity of cyclic isodiazenes derived from azetidines, which were found to undergo nitrogen deletion to form cyclopropanes, a reaction influenced by the ring strain. acs.org

In the context of This compound , DFT could predict its reactivity in various synthetic transformations. For example, it could model the mechanism of its formation via nucleophilic substitution or its potential for ring-opening reactions. The electron-donating nature of the dimethoxybenzyl group is known to activate the azetidine ring for opening, and DFT could quantify this effect by modeling the transition state for such a reaction. acs.org

The transition state is a critical, high-energy configuration along a reaction coordinate that separates reactants from products. Identifying the structure and energy of the transition state is key to understanding reaction kinetics. DFT is a primary tool for locating transition state structures and calculating their energy barriers. nih.gov

In azetidine chemistry, DFT has been used to analyze the transition states in various reactions, including cycloadditions and rearrangements. For example, in the visible light-mediated aza Paternò-Büchi reaction to form azetidines, DFT computations revealed that the competition between the desired [2+2]-cycloaddition and alkene dimerization is determined by the transition-state energies. nih.gov Similarly, studies on lithiated azetidines have employed DFT to suggest the presence of specific coordinated species in diastereomeric intermediates.

For This compound , transition state analysis could be applied to understand its stability and decomposition pathways. For instance, an acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, a process that proceeds through a specific transition state. nih.gov DFT calculations could model this process for this compound, providing the energy profile and identifying the factors, such as the role of the methoxy (B1213986) groups, that influence the reaction barrier.

Table 1: Hypothetical Energy Profile Data for a Ring-Opening Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol) (Illustrative)
ReactantThis compound0.0
Transition StateRing-opening transition state+25.0
ProductRing-opened product-10.0

Note: This table is for illustrative purposes to show the type of data that can be generated from DFT calculations and does not represent actual experimental or calculated values.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is typically associated with the nucleophilicity of a molecule, while the LUMO relates to its electrophilicity. youtube.com

FMO theory is particularly useful in explaining pericyclic reactions, such as cycloadditions. wikipedia.org The success of the aza Paternò-Büchi reaction to form azetidines has been rationalized by matching the frontier molecular orbital energies of the reacting alkene and oxime, which promotes reactivity by lowering the transition state energy. researchgate.netnih.gov

For This compound , FMO analysis would be highly informative. The electron-donating 3,4-dimethoxybenzyl group is expected to raise the energy of the HOMO of the molecule, thereby increasing its nucleophilicity. This could be quantified using DFT calculations. The analysis of the HOMO and LUMO energy levels and their spatial distribution would help predict how This compound would interact with various electrophiles and nucleophiles, and how it might behave in cycloaddition reactions. rsc.org

Molecular Dynamics Simulations to Elucidate Mechanistic Insights

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. arxiv.org When combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, MD can offer deep insights into reaction mechanisms, especially in complex environments like solutions. nih.gov

In the study of azetidine-related systems, MD simulations have been used to validate docking results and understand the stability of ligand-protein complexes. nih.govacs.org For example, quasiclassical molecular dynamics simulations have been used to show that the reaction of cyclic isodiazenes can lead directly to specific intermediates, providing a level of detail that static DFT calculations cannot. acs.org

For This compound , MD simulations could be employed to study its conformational flexibility, the dynamics of the azetidine ring puckering, and the orientation of the benzyl (B1604629) group. In a biological context, if this molecule were being studied as a potential drug candidate, MD simulations could model its interaction with a target protein, revealing the stability of the binding pose and the key interactions that contribute to its affinity. nih.gov

Structure-Reactivity Relationships from Theoretical Perspectives

Computational studies are crucial for establishing clear structure-reactivity relationships, explaining how changes in a molecule's structure affect its chemical reactivity. For azetidines, a key relationship is the link between ring strain and reactivity. rsc.orgrsc.org

Theoretical studies have shown that substituents on the azetidine ring can significantly influence its stability and reactivity. For instance, electron-donating groups on an aryl substituent can impact the basicity of the azetidine nitrogen and its susceptibility to ring-opening. nih.gov An N-benzyl group has been shown to be highly diastereoselective in certain cyclization reactions. acs.org The instability of some azetidines in the presence of Lewis acids has also been rationalized by considering the electronic nature of substituents. acs.org

A theoretical study of This compound would focus on how the electronic properties of the 3,4-dimethoxybenzyl group modulate the reactivity of the azetidine ring. The electron-donating methoxy groups would be expected to increase the electron density on the nitrogen atom, potentially affecting its nucleophilicity and basicity. Computational analysis could quantify these effects and predict how they would influence the molecule's participation in various reactions, providing a theoretical basis for its observed chemical behavior.

Table 2: Predicted Influence of Substituents on Azetidine Reactivity

Substituent Type on N-Aryl GroupPredicted Effect on Ring StabilityPredicted Effect on NucleophilicityTheoretical Rationale
Electron-Donating (e.g., -OCH3)May decrease stability towards acid-mediated ring-openingIncreasesIncreases HOMO energy, enhances electron density on Nitrogen
Electron-Withdrawing (e.g., -CN)May increase stabilityDecreasesLowers HOMO energy, reduces electron density on Nitrogen

This table provides a generalized summary based on established chemical principles and findings from related studies. nih.govrsc.org

Computational Design and Prediction of Novel Azetidine Syntheses

A significant application of computational chemistry is the de novo design of molecules and the prediction of new synthetic routes. By modeling hypothetical reactions, scientists can screen for viable pathways before attempting them in the lab.

Recent work has demonstrated the power of this approach in azetidine chemistry. Computational models have been developed to predict which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis. researchgate.net This predictive modeling allows researchers to expand the substrate scope for azetidine synthesis far beyond what was previously thought possible. researchgate.net This approach relies on calculating properties like frontier orbital energies for a large number of potential reactants and using these descriptors to predict reaction outcomes.

While no specific computational design studies for the synthesis of This compound have been reported, this methodology could certainly be applied. A computational approach could be used to optimize the synthesis of this specific molecule, perhaps by screening different catalysts or reaction conditions for an existing pathway, or by designing a completely novel synthetic route with improved efficiency or selectivity.

Spectroscopic Characterization Methodologies for Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 1-(3,4-dimethoxybenzyl)azetidine.

In the ¹H NMR spectrum, the protons of the azetidine (B1206935) ring typically appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen (C2 and C4) are expected to resonate further downfield compared to the C3 methylene protons due to the deshielding effect of the nitrogen atom. For 3,3-disubstituted azetidine derivatives, the methylene protons of the azetidine ring often show characteristic broadened signals due to the molecule's conformational dynamics in solution. nih.gov For instance, in some 3,3-disubstituted azetidines, the methylene protons at positions 2 and 4 appear as broadened signals in the range of δ 3.69–4.06 ppm. nih.gov The benzylic protons (N-CH₂) of the 3,4-dimethoxybenzyl group would appear as a singlet, while the aromatic protons would exhibit a characteristic splitting pattern corresponding to a 1,2,4-trisubstituted benzene (B151609) ring. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, typically around 3.8-3.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the azetidine ring will have distinct chemical shifts, with those bonded to the nitrogen appearing at a lower field. The benzylic carbon and the carbons of the dimethoxy-substituted aromatic ring will have characteristic resonances. For comparison, in some 3-(pyrazol-1-yl)azetidine derivatives, the carbon signals of the pyrazole (B372694) moiety are observed at δ 106.0 (C-4′), 127.8 (C-5′), and 140.0 (C-3′) ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as specific experimental data from peer-reviewed literature is not readily available.)

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Azetidine C2-H, C4-H~3.6 (t)~58.0
Azetidine C3-H₂~2.3 (p)~19.0
Benzyl (B1604629) CH₂~3.5 (s)~62.0
Ar-H6.8 - 6.9 (m)~111.0, ~112.0, ~120.0
Ar-C (quaternary)-~131.0
Ar-C-OCH₃-~148.0, ~149.0
OCH₃~3.85 (s)~55.9

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected absorptions include C-H stretching vibrations for the aliphatic protons of the azetidine ring and the benzyl group, typically in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching bands would appear above 3000 cm⁻¹. The C-N stretching of the azetidine ring is expected in the fingerprint region, generally between 1200 and 1000 cm⁻¹. The most prominent features would likely be the strong C-O stretching bands of the methoxy groups on the aromatic ring, which typically appear in the 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ range. For some azetidine derivatives, aliphatic C-H stretching is observed around 2847 cm⁻¹, while aromatic C-H stretching appears at 3050 cm⁻¹. jmchemsci.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aliphatic C-H (stretch)2850 - 3000
Aromatic C-H (stretch)3000 - 3100
C-N (stretch)1000 - 1200
Aromatic C=C (stretch)1450 - 1600
C-O (ether, stretch)1020 - 1260

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₁₂H₁₇NO₂), the expected exact mass would be approximately 207.1259 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value.

A characteristic fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the 3,4-dimethoxybenzyl cation (m/z 151). Another significant fragment could arise from the loss of the entire benzyl substituent, leaving the azetidine ring fragment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, IR, and MS can provide a comprehensive picture of the connectivity and functional groups, X-ray crystallography offers the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the bond lengths, bond angles, and the conformation of both the azetidine and the 3,4-dimethoxybenzyl moieties. Although azetidine itself is a known structural motif, the specific crystalline arrangement of this compound has not been reported in publicly available literature. Should a suitable crystal be obtained, X-ray analysis would provide incontrovertible proof of its structure.

Role of 1 3,4 Dimethoxybenzyl Azetidine As a Synthetic Intermediate and Structural Motif

Building Block in the Synthesis of Complex Molecules

The strained four-membered ring of the azetidine (B1206935) moiety makes it a reactive intermediate, amenable to various ring-opening and functionalization reactions. This reactivity is harnessed by synthetic chemists to construct more complex molecular architectures. The 3,4-dimethoxybenzyl group, often used as a protecting group for the nitrogen atom, can be readily cleaved under specific conditions, allowing for further diversification of the molecule.

The synthesis of N-substituted azetidines can be achieved through methods like the cyclization of zwitterionic ammonium (B1175870) sulphates derived from the ring-opening of propane-1,3-diol's cyclic sulphate with various amines. medwinpublishers.com Another approach involves the iodocyclization of homoallylic amines, which can produce 2-(iodomethyl)azetidine derivatives. medwinpublishers.com The reduction of N-substituted azetidin-2-ones (β-lactams) is also a common and efficient method to obtain N-substituted azetidines, often with retention of stereochemistry. acs.org

For instance, 1-(3,4-Dimethoxybenzyl)azetidine can serve as a precursor for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov Through a sequence of reactions involving intramolecular C-N bond coupling and subsequent ring-opening of the azetidine ring, a variety of substituted 1,4-benzodiazepines with potential biological activities can be accessed. nih.gov

Scaffold for Pharmacological Tool Development

The azetidine ring is increasingly recognized as a valuable scaffold in drug discovery. acs.orgnih.gov Its rigid structure helps to constrain the conformation of molecules, which can lead to improved binding affinity and selectivity for biological targets. nih.gov The incorporation of the azetidine moiety can also enhance the pharmacokinetic properties of drug candidates.

Derivatives of this compound have been explored for a wide range of pharmacological activities. The azetidine framework is present in compounds investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. medwinpublishers.comnih.govontosight.aiontosight.aijmchemsci.com For example, certain azetidine derivatives have shown inhibitory activity against specific enzymes or receptors, highlighting their potential in the development of new therapeutics. ontosight.ai

The development of diverse compound libraries based on azetidine scaffolds is a key strategy in the search for new lead compounds for central nervous system (CNS) disorders. nih.gov By synthesizing and profiling various azetidine-based scaffolds, researchers can identify molecules with optimal physicochemical and pharmacokinetic properties for brain penetration. nih.gov

Table 1: Examples of Pharmacological Activities of Azetidine Derivatives

Compound ClassPharmacological ActivityReference
Azetidin-2-onesAntibacterial, Anticancer medwinpublishers.comjmchemsci.com
3-Hydroxy-3-(4-methoxyphenyl)azetidinesGABA-uptake inhibition nih.gov
Azetidine-2,4-dionesElastase inhibition nih.gov
Quinoline-based 2-oxo-azetidinesAntibacterial medwinpublishers.com
Pyridine-containing azetidin-2-onesAntibacterial medwinpublishers.com

Applications in Peptidomimetics and Amino Acid Surrogates

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The conformationally restricted nature of the azetidine ring makes it an excellent scaffold for the design of peptidomimetics. nih.gov Azetidine-containing amino acids can be incorporated into peptide sequences to induce specific secondary structures, such as turns and helices. scispace.com

Azetidine-2-carboxylic acid, a naturally occurring amino acid analogue, and its derivatives have been widely used as building blocks for small peptides. nih.gov These constrained analogues of proline can alter the conformation of peptide chains, leading to changes in their biological activity. nih.gov For instance, azetidine-3-carboxylic acid has been used in the preparation of endomorphin tetrapeptide analogues. nih.gov

Furthermore, azetidine derivatives can serve as surrogates for natural amino acids, such as GABA and β-alanine, in the development of new therapeutic agents. nih.gov For example, azetidin-2-ylacetic acid derivatives have been evaluated as GABA uptake inhibitors. nih.gov The synthesis of functionalizable amino acid surrogates like azidohomoalanine, which can be incorporated into proteins, highlights the versatility of these building blocks in chemical biology. nih.gov

Utility as Chiral Templates in Asymmetric Synthesis

Chiral azetidine derivatives are valuable tools in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The rigid azetidine ring can act as a chiral scaffold or ligand, directing the stereochemical outcome of a reaction.

The synthesis of enantiopure azetidines is a significant area of research. acs.org Methods have been developed for the asymmetric synthesis of chiral azetidines, which can then be used to create chiral catalysts or as starting materials for the synthesis of other chiral molecules. nih.govresearchgate.net For example, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

The development of new synthetic routes to chiral azetidines, such as the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-ylides, has expanded the toolbox for asymmetric synthesis. nih.gov These methods allow for the preparation of highly substituted chiral azetidines with excellent stereocontrol. nih.gov The resulting chiral azetidines can be further transformed into other valuable chiral building blocks, such as chiral amino acids and their derivatives. nih.gov

Future Directions and Emerging Research Avenues in 1 3,4 Dimethoxybenzyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

Key areas for development include:

Palladium-Catalyzed C-H Amination: Recent advances have demonstrated the synthesis of functionalized azetidines through intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination. rsc.org Adapting this methodology could provide a direct and atom-economical route to azetidine (B1206935) ring formation from an appropriate acyclic precursor bearing a 3,4-dimethoxybenzyl amine.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a powerful tool for constructing the azetidine skeleton. researchgate.net Future work could explore the reaction between a 3,4-dimethoxybenzyl-substituted imine and a suitable alkene under photochemical conditions.

Ring Expansion and Contraction Strategies: The transformation of other heterocyclic systems, such as the ring expansion of N-(3,4-Dimethoxybenzyl)aziridines or the ring contraction of corresponding pyrrolidines, presents alternative synthetic pathways. magtech.com.cnorganic-chemistry.org These methods can provide access to diverse substitution patterns on the azetidine ring.

Biocatalysis: The use of enzymes to catalyze the formation of the azetidine ring is a nascent but promising field. Biocatalytic routes could offer high stereoselectivity and operate under mild, environmentally benign conditions, aligning with the principles of green chemistry. mgesjournals.com

Table 1: Comparison of Potential Synthetic Routes for 1-(3,4-Dimethoxybenzyl)azetidine

Exploration of Unprecedented Reactivity Patterns

The reactivity of azetidines is largely governed by their significant ring strain, making them susceptible to ring-opening reactions. researchwithrutgers.comrsc.org However, the stability of the azetidine ring is considerably greater than that of aziridines, allowing for a wider range of functionalization reactions without ring cleavage. rsc.org Future research will likely focus on leveraging this "strain-driven reactivity" to uncover novel chemical transformations for this compound. researchwithrutgers.comrsc.org

One area of interest is the regioselective functionalization of the aromatic ring, where the azetidine moiety can act as a directing group for ortho-lithiation. core.ac.ukrsc.org The interplay between the directing ability of the azetidine nitrogen and the methoxy (B1213986) groups on the benzyl (B1604629) substituent could lead to complex and highly controlled substitution patterns.

Furthermore, the reaction of the azetidine ring itself with various electrophiles and nucleophiles could be explored in greater detail. For example, the reaction with isodiazenes has been shown to lead to cyclopropanes, indicating a divergent reactivity pathway for azetidines compared to other cyclic amines. acs.org Investigating such reactions with this compound could yield novel molecular scaffolds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental work.

Recent studies have successfully used computational models to predict the feasibility of photocatalyzed reactions for synthesizing azetidines, prescreening substrates to identify promising candidates. mit.edu This approach could be applied to the synthesis of this compound and its derivatives, saving significant time and resources.

Computational methods such as Density Functional Theory (DFT) can be employed to:

Predict the most stable conformations of the molecule.

Calculate the electronic properties, such as orbital energies and electrostatic potential, which are crucial for understanding reactivity. bohrium.com

Model reaction mechanisms to elucidate the pathways of known and novel transformations.

Simulate spectroscopic data (e.g., NMR spectra) to aid in structure elucidation.

By building accurate predictive models, researchers can move from a trial-and-error approach to a more rational design of experiments. mit.edu

Integration with Flow Chemistry and High-Throughput Experimentation

The principles of flow chemistry and high-throughput experimentation (HTE) are revolutionizing chemical synthesis and discovery. nih.govyoutube.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen a vast number of reaction conditions. sci-hub.sepurdue.edu

For the study of this compound, flow chemistry could be particularly beneficial for:

Optimizing Reaction Conditions: The precise control over parameters like temperature, pressure, and reaction time in a flow reactor allows for rapid optimization of synthetic steps. mdpi.com

Improving Safety: Reactions involving hazardous intermediates or exothermic processes can be conducted more safely on a small scale within a closed-loop flow system.

Telescoping Reactions: Multiple synthetic steps can be combined into a continuous sequence without the need for isolating intermediates, thereby increasing efficiency. purdue.eduuc.pt

High-throughput experimentation, often utilizing 96-well plates, enables the parallel execution of hundreds of experiments. nih.gov This is invaluable for screening different catalysts, solvents, and reagents to discover new reactions or to rapidly build libraries of derivatives for biological screening. youtube.compurdue.edu The integration of HTE with rapid analytical techniques like mass spectrometry can dramatically accelerate the pace of research. purdue.edu

Expanding the Scope of Functionalization and Derivatization

A key future direction for this compound chemistry is the development of a diverse library of derivatives for applications in medicinal chemistry and materials science. nih.govacs.orgnih.gov The 3,4-dimethoxybenzyl group, while often used as a protecting group, can be removed under specific conditions to reveal the secondary amine, which can then be further functionalized. clockss.org

Potential derivatization strategies include:

N-Functionalization: After deprotection of the 3,4-dimethoxybenzyl group, the resulting secondary amine can be acylated, alkylated, or arylated to introduce a wide variety of substituents.

C-Functionalization of the Azetidine Ring: Methods for the direct C-H functionalization of the azetidine ring are an active area of research. These reactions would allow for the introduction of substituents at various positions on the ring, leading to a greater diversity of structures.

Functionalization of the Aromatic Ring: As mentioned earlier, the aromatic ring can be functionalized via electrophilic aromatic substitution or directed ortho-metalation.

Ring-Opening Reactions: Controlled ring-opening of the azetidine can lead to the formation of linear, functionalized amine derivatives, which may also have interesting biological properties.

Table 2: Potential Derivatization Reactions for this compound

By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in science and medicine.

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dimethoxybenzyl)azetidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 3,4-dimethoxybenzyl halides and azetidine. For example, in related azetidine derivatives, coupling reactions under inert atmospheres (e.g., nitrogen) at controlled temperatures (20–60°C) are critical to avoid side reactions . Purification often employs column chromatography (e.g., silica gel with gradients of ethyl acetate/heptane) to isolate the product . Optimization factors include stoichiometric ratios (e.g., excess azetidine to drive completion) and solvent selection (polar aprotic solvents like DMF improve reactivity) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F where applicable) is critical for structural confirmation, particularly for verifying the azetidine ring and dimethoxybenzyl substituents . Mass spectrometry (HRMS-ESI) provides molecular weight validation, while HPLC ensures purity (>95% is typical for pharmacological studies) . X-ray crystallography may be used for absolute configuration determination in advanced studies .

Q. What preliminary biological assays are recommended to evaluate its activity?

Standard in vitro assays include:

  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or urea linkage) impact bioactivity and pharmacokinetics?

Comparative studies show that fluorination at the benzyl position (e.g., 3-fluoro substitution) enhances metabolic stability by reducing CYP450-mediated oxidation . Urea-linked derivatives exhibit improved binding affinity to targets like kinases due to hydrogen-bonding interactions, but may suffer from reduced solubility . Quantitative Structure-Activity Relationship (QSAR) models can predict modifications that balance potency and bioavailability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization strategies include:

  • Using identical cell lines/passage numbers.
  • Validating results across multiple labs with blinded replicates.
  • Employing orthogonal assays (e.g., Western blotting alongside viability assays) .

Q. How can computational methods guide mechanistic studies of its pharmacological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tubulin or G-protein-coupled receptors . Molecular dynamics simulations (100+ ns trajectories) assess stability of ligand-target complexes. Free-energy perturbation (FEP) calculations quantify binding affinity changes from structural modifications .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Key issues include:

  • Low yields in cyclization steps : Microwave-assisted synthesis reduces reaction times and improves azetidine ring formation .
  • Purification bottlenecks : Switch from column chromatography to recrystallization or preparative HPLC for large batches .
  • Byproduct formation : Use of scavenger resins (e.g., polymer-bound triphenylphosphine) minimizes impurities .

Q. How do solvent polarity and pH affect its stability in formulation studies?

Degradation studies show that:

  • Aqueous solutions at pH < 5 undergo hydrolysis of the azetidine ring.
  • Stability is maximized in aprotic solvents (e.g., DMSO) at neutral pH and 4°C storage .
  • Lyophilization improves long-term stability for in vivo applications .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products?

  • LC-MS/MS : Identifies hydrolyzed or oxidized byproducts (e.g., ring-opened azetidine derivatives) .
  • FT-IR spectroscopy : Monitors functional group integrity during stress testing (e.g., heat, light) .

Q. How are pharmacokinetic parameters (e.g., half-life, clearance) determined in preclinical models?

  • In vivo studies : Administer IV/oral doses in rodents, with plasma sampling over 24–72 hours. LC-MS quantifies parent compound/metabolites .
  • Microsomal stability assays : Liver microsomes (human/rat) predict hepatic clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.